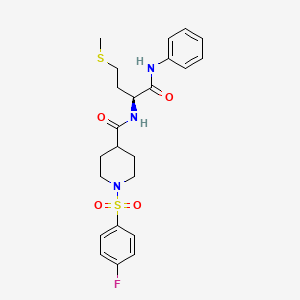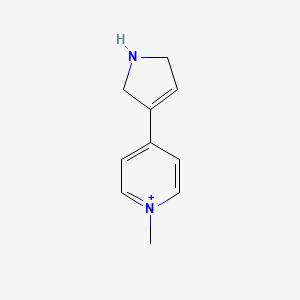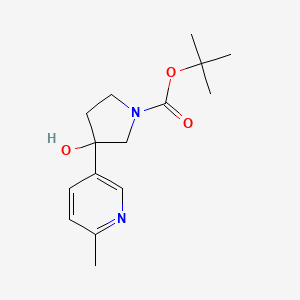![molecular formula C17H17NOTe B12631690 4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine CAS No. 920977-40-8](/img/structure/B12631690.png)
4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a prop-2-yn-1-yl group, which is further substituted with a 5-phenyltellurophen-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Prop-2-yn-1-yl Intermediate: This step involves the reaction of a suitable alkyne with a halide to form the prop-2-yn-1-yl intermediate.
Introduction of the Phenyltellurophen Group: The intermediate is then reacted with a phenyltellurophen derivative under specific conditions to introduce the phenyltellurophen group.
Formation of the Morpholine Ring: Finally, the morpholine ring is introduced through a cyclization reaction involving the appropriate amine and aldehyde precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The tellurophen group can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurophen group to tellurides.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include telluroxides and tellurones.
Reduction: Products include tellurides.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine involves its interaction with specific molecular targets. The tellurophen group can interact with biological molecules through redox reactions, potentially affecting cellular processes. The prop-2-yn-1-yl group can also participate in various biochemical interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine: Similar structure but with a butyl group instead of a phenyl group.
4-[3-(5-Methyltellurophen-2-yl)prop-2-yn-1-yl]morpholine: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine is unique due to the presence of the phenyltellurophen group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
920977-40-8 |
|---|---|
Fórmula molecular |
C17H17NOTe |
Peso molecular |
378.9 g/mol |
Nombre IUPAC |
4-[3-(5-phenyltellurophen-2-yl)prop-2-ynyl]morpholine |
InChI |
InChI=1S/C17H17NOTe/c1-2-5-15(6-3-1)17-9-8-16(20-17)7-4-10-18-11-13-19-14-12-18/h1-3,5-6,8-9H,10-14H2 |
Clave InChI |
MNHKVBYTGLNQLF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC#CC2=CC=C([Te]2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B12631608.png)
![3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12631617.png)




![10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL](/img/structure/B12631646.png)


![2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate](/img/structure/B12631655.png)
![1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12631660.png)



